
Glutaric acid
Overview
Description
Glutaric acid (HOOC-(CH₂)₃-COOH) is a five-carbon linear dicarboxylic acid with carboxylic groups at both ends. It is a key metabolite in the catabolism of lysine, hydroxylysine, and tryptophan . In humans, its accumulation due to glutaryl-CoA dehydrogenase (GCDH) deficiency causes glutaric aciduria type 1 (GA1), a neurotoxic disorder characterized by elevated levels of this compound (GA) and 3-hydroxythis compound (3-OH-GA) in urine and plasma . Industrially, this compound is synthesized via green methods such as the oxidation of cyclopentene with hydrogen peroxide, replacing traditional high-pollution processes .
Preparation Methods
Chemical Synthesis via Diazotization of Glutamic Acid
Reaction Mechanism and Process Optimization
The diazotization of glutamic acid represents a widely adopted industrial method due to its high yield and cost-effectiveness. As detailed in patents CN103755545B and CN103755545A, glutamic acid (L- or D-isomer) reacts with a diazotization reagent—a mixture of inorganic acid (e.g., HCl, ) and nitrite ()—under mild conditions (0–40°C) for 12–72 hours . Hypophosphorous acid () or its salts act as reducing agents, facilitating the conversion of glutamic acid to this compound. The reaction proceeds via a diazonium intermediate, which undergoes decomposition to release nitrogen gas and form the target product.
Key parameters influencing yield include:
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Acid-to-glutamic acid molar ratio : Optimal ratios range from 2:1 to 20:1, depending on the inorganic acid used .
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Temperature control : Maintaining temperatures below 40°C prevents side reactions, such as decarboxylation .
-
Separation techniques : Crystallization or solvent extraction (e.g., ethyl acetate) achieves ≥99% purity, with yields of 80–95% .
Advantages and Industrial Scalability
This method is favored for its simplicity, low energy requirements, and compatibility with large-scale production. The use of inexpensive reagents like hydrochloric acid and sodium nitrite ensures cost efficiency, while the absence of noble-metal catalysts (e.g., palladium) avoids recycling challenges . However, the generation of nitrogen gas and residual nitrite necessitates careful waste management to meet environmental regulations.
Hydrolysis of Dimethyl Glutarate
Catalytic Hydrolysis Using Ion-Exchange Resins
Patent CN101696162A describes the hydrolysis of dimethyl glutarate () using a strong acidic styrene-based cation-exchange resin as a catalyst . The reaction occurs at 130°C with a substrate-to-water ratio of 12:1, achieving yields of 80–88% within 2 hours . The resin’s high acidity ( form) accelerates ester cleavage, while its heterogeneous nature simplifies catalyst recovery.
Table 1: Hydrolysis Conditions and Yields
Catalyst Concentration (g/L) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
200 | 130 | 2 | 88.84 |
130 | 130 | 2 | 87.14 |
250 | 130 | 2 | 80.92 |
Limitations and Comparative Analysis
While this method avoids hazardous oxidants, the high energy input for maintaining elevated temperatures and the gradual deactivation of ion-exchange resins limit its economic viability for continuous operations . Compared to the diazotization method, it offers moderate yields but requires more stringent process controls.
Biotechnological Production via Metabolic Engineering
Microbial Strain Development
A groundbreaking approach reported in PNAS involves engineering Corynebacterium glutamicum for this compound biosynthesis . By integrating genes from Pseudomonas putida (davB, davA) and C. glutamicum (gabT, gabD), researchers established a pathway converting L-lysine to this compound via 5-aminovaleric acid . Overexpression of the ynfM transporter enhanced secretion, achieving a titer of 105.3 g/L in fed-batch fermentation .
Fermentation Optimization
Critical factors for high productivity include:
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Oxygen transfer rate : Maintaining microaerobic conditions (10–20% dissolved oxygen) balances cell growth and product formation .
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Glucose feeding strategy : Pulsed additions prevent substrate inhibition and sustain metabolic flux toward L-lysine .
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Byproduct suppression : Knockout of succinate dehydrogenase (sdhA) eliminated succinic acid formation, ensuring >99% this compound purity .
Alternative Synthetic Routes
Hydrogenation of α-Ketothis compound Derivatives
A novel method outlined in the Beilstein Archives employs α-ketothis compound derived from glucose as a precursor . The key step involves Raney nickel-catalyzed hydrogenation of a 1,3-dithiolane diamide intermediate, yielding this compound with minimal byproducts . While this route aligns with green chemistry principles, its multi-step synthesis and reliance on rare intermediates hinder scalability .
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Industrial Applications and Scalability
The diazotization method dominates current production due to its cost efficiency and maturity. However, microbial fermentation is emerging as a sustainable alternative, particularly for pharmaceutical-grade this compound . Challenges in biological methods include strain stability and high fermentation costs, though advances in CRISPR-based genome editing and continuous bioreactors are addressing these limitations .
Chemical Reactions Analysis
Industrial Production Methods
Glutaric acid is produced industrially through catalytic processes:
Method | Reactants | Catalyst | Yield | Reference |
---|---|---|---|---|
Pentose Oxidation | Xylose/Arabinose | Pt/C, O | 78% | |
Dinitrile Hydrolysis | 1,3-Dicyanopropane | HCl/HO | 92% | |
Cyclohexanedione Oxidation | 1,3-Cyclohexanedione | KMnO/HSO | 85% |
Neutralization and Acid-Base Reactions
As a dicarboxylic acid, this compound reacts with bases to form salts:
- With NaOH : Sodium glutarate (NaCHO) is used in biodegradable polymers .
- With amines : Forms diamides, critical in polyamide synthesis .
Esterification and Polymerization
This compound forms esters and polymers under acidic or enzymatic conditions:
- Esterification : Diesters like dimethyl glutarate are plasticizers .
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Polymerization :
Condensation with diols (e.g., 1,5-pentanediol) yields polyesters with reduced elasticity due to the odd carbon chain .
Decarboxylation and Thermal Decomposition
At elevated temperatures (>200°C), this compound undergoes decarboxylation:Cyclopentanone (CHO) is a major decomposition product, monitored via GC-MS .
Biochemical Reactions and Toxicity
- Metabolism : this compound is a byproduct of lysine and tryptophan catabolism. Defects in glutaryl-CoA dehydrogenase lead to glutaric aciduria type I, characterized by neurotoxic accumulation of this compound (GA) and 3-hydroxythis compound (3-OH-GA) .
- Enzymatic Pathways :
Reactivity with Other Chemicals
- Cyanides : Releases toxic HCN gas .
- Sulfites : Generates SO under acidic conditions .
- Oxidizing Agents : Forms peroxides and ketones .
Data Tables
Table 1: Reaction Monitoring via HPLC and IR Spectroscopy
Time (h) | [this compound] via HPLC (g/mL) | [this compound] via IR (g/mL) |
---|---|---|
0.5 | 0.02 | 0.05 |
5.5 | 0.12 | 0.15 |
8.0 | 0.25 | 0.25 |
Table 2: Comparison of Synthesis Methods
Parameter | Green Synthesis | Biochemical | Catalytic |
---|---|---|---|
Temperature (°C) | 80–100 | 30–37 | 120–150 |
Catalyst | Tungstic acid | GabT/GabD enzymes | Pt/C |
Yield (%) | 95 | 70 | 78 |
Scientific Research Applications
Glutaric acid has a wide range of applications in scientific research:
Chemistry: It is used in the production of polymers such as polyester polyols and polyamides.
Biology: This compound is involved in the metabolism of amino acids like lysine and tryptophan.
Medicine: This compound is employed in the manufacture of medicines and surfactant chemicals.
Industry: It is used in the production of ester plasticizers, corrosion inhibitors, and synthetic resins.
Mechanism of Action
Glutaric acid acts as both an acidogen and a metabotoxin when present in high concentrations . As an acidogen, it causes acidosis, which can harm various organ systems. As a metabotoxin, it is an endogenously generated metabolite that can have harmful effects on health at chronically high concentrations . The molecular targets and pathways involved include aspartate aminotransferase, branched-chain-amino-acid aminotransferase, and glutamate decarboxylase alpha .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Succinic Acid (HOOC-(CH₂)₂-COOH)
- Structure : A four-carbon dicarboxylic acid, shorter than glutaric acid. Its anhydride forms a five-membered ring, while glutaric anhydride forms a six-membered ring .
- Reactivity: Succinic anhydride reacts with nucleophiles (e.g., amino groups) to form stable amide bonds, whereas glutaric anhydride forms less stable esters with hydroxyl groups (e.g., serine, threonine) .
Adipic Acid (HOOC-(CH₂)₄-COOH)
- Structure : A six-carbon dicarboxylic acid, longer than this compound.
- Applications : Adipic acid is primarily used in nylon production, while this compound derivatives (e.g., glutaryl-7-ACA) are intermediates in cephalosporin antibiotic synthesis .
- Ring Stability : Adipic anhydride forms a seven-membered ring, which is less thermodynamically stable than the six-membered glutaric anhydride .
3-Hydroxythis compound (3-OH-GA)
- Structure : A hydroxylated derivative of this compound, with a hydroxyl group at the third carbon.
- Toxicity : 3-OH-GA is significantly more neurotoxic than this compound, causing mitochondrial dysfunction and neuronal apoptosis in GA1 .
- Diagnostic Challenges: Differentiating 3-OH-GA from its isomer, 2-hydroxythis compound, requires advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Azaspiracid (Marine Toxin)
- Neurotoxic Synergy : this compound enhances the neurotoxicity of azaspiracid, a shellfish toxin, by targeting mitochondria and disrupting cell morphology. Both compounds were found in neurotoxic shellfish poisoning cases .
- Mechanism : While azaspiracid directly inhibits ion channels, this compound exacerbates oxidative stress, leading to combined apoptotic effects .
Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Implications
- GA1 Pathogenesis : this compound and 3-OH-GA disrupt the blood-brain barrier, leading to encephalopathy. Bats with GCDH deficiency excrete this compound but lack neurological symptoms due to conserved brain GCDH activity .
- Analytical Advances: LC-MS/MS improves specificity in diagnosing GA1 by distinguishing 3-OH-GA from structural isomers .
- Industrial Demand : The this compound market is growing, driven by its use in biodegradable plastics and pharmaceuticals .
Biological Activity
Glutaric acid (GA), a dicarboxylic acid, plays a significant role in various biological processes and is particularly notable for its implications in metabolic disorders, especially glutaric aciduria. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and clinical implications through case studies and research findings.
This compound is a five-carbon dicarboxylic acid that is primarily produced in the body through the metabolism of lysine and tryptophan. It is involved in several metabolic pathways, notably in the degradation of amino acids. The enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the conversion of glutaryl-CoA to crotonyl-CoA, a critical step in lysine metabolism. Deficiency of this enzyme leads to the accumulation of this compound, resulting in glutaric acidemia type I (GA-I) .
Apoptosis Induction
Research has demonstrated that this compound can induce apoptosis in neuronal cells. A study on primary rat striatal neurons revealed that exposure to this compound resulted in increased cell death characterized by features such as chromatin condensation and membrane blebbing, indicative of apoptosis. The study showed that this compound activates the caspase 3-dependent apoptotic pathway, with significant upregulation of caspase 3 mRNA and protein levels following treatment with this compound .
Table 1: Effects of this compound on Caspase Activity
Concentration (mM) | Caspase 3 mRNA Expression (Fold Change) | Active Caspase 3 Protein Levels |
---|---|---|
1 | 1.40 | Increased |
10 | 1.67 | Increased |
25 | 1.95 | Increased |
30 | N/A | Significant increase |
Neurodegeneration
This compound has been implicated in neurodegenerative processes similar to those observed in Huntington's disease. In GA-I patients, elevated levels of this compound correlate with striatal lesions and cognitive impairments. Animal models have shown that increased levels of glutamate and GABA depletion due to this compound accumulation lead to neuronal injury .
Case Studies
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Case Study: Glutaric Aciduria Type I
An 8-month-old male presented with fever, convulsions, and dystonia. MRI revealed frontoparietal atrophy and basal ganglia changes characteristic of GA-I. Urine analysis showed elevated levels of this compound, leading to dietary modifications and pharmacotherapy with riboflavin and carnitine, which halted neurological deterioration [ -
Clinical Features of Glutaric Aciduria
A report detailing six cases highlighted diverse clinical presentations associated with glutaric aciduria types I and II, including hypoglycemia and developmental delays. Early diagnosis and dietary management were crucial for improving patient outcomes [
Table 2: Clinical Features Associated with Glutaric Aciduria
Type | Common Symptoms | Treatment Options |
---|---|---|
Type I | Chorea, dystonia, developmental delay | Low lysine diet, riboflavin |
Type II | Acidosis, hypoglycemia | Dietary management, carnitine |
Research Findings
Recent studies have focused on understanding the neurotoxic effects of this compound and its metabolites. For instance, research indicates that GA can cause apoptosis not only in neurons but also in oligodendrocytes, contributing to white matter disease observed in imaging studies . Furthermore, metabolic profiling has shown that GA levels can serve as biomarkers for assessing disease severity in affected individuals .
Q & A
Basic Research Questions
Q. What analytical methods are used to quantify glutaric acid in complex mixtures, and how are they validated?
- Methodology : High-performance liquid chromatography (HPLC) with a SunFire C18 column is effective for separating this compound, mono-methyl glutarate, and dimethyl glutarate, achieving recoveries of 93–106% . Gas chromatography-mass spectrometry (GC-MS) is employed in metabolomic studies to detect this compound and related metabolites, with principal component analysis (PCA) used to validate differences between experimental and control groups . For clinical diagnostics, urine organic acid analysis distinguishes glutaric aciduria type I (elevated 3-hydroxythis compound) from type II (2-hydroxythis compound), requiring rigorous calibration to account for variable excretion rates in infants .
Q. How is this compound synthesized in microbial systems, and what are the key metabolic pathways involved?
- Methodology : In Corynebacterium glutamicum, this compound production relies on a synthetic pathway combining Pseudomonas putida enzymes (DavB, DavA) and endogenous genes (gabT, gabD) to convert L-lysine to this compound. Flux balance analysis and transcriptome profiling are critical for identifying precursor bottlenecks (e.g., L-lysine supply) and optimizing pathway efficiency .
Q. What are the clinical diagnostic markers for glutaric acidurias, and how are they differentiated?
- Methodology : Urine organic acid profiling via GC-MS is the gold standard. Glutaric aciduria type I is characterized by elevated this compound and 3-hydroxythis compound, while type II shows 2-hydroxythis compound. Diagnostic protocols must account for confounding factors, such as ketosis-induced false positives in C5-DC acylcarnitine levels .
Q. How can researchers ensure reproducibility in this compound synthesis experiments?
- Methodology : Follow standardized protocols for documenting experimental conditions (e.g., oxygen transfer rates, nutrient feeding strategies) as outlined in academic guidelines. Use supplemental materials to report strain engineering details, fermentation parameters, and analytical validation steps .
Advanced Research Questions
Q. How can contradictions in experimental data on this compound’s role in atmospheric aerosol activation be resolved?
- Methodology : Discrepancies in critical dry diameter (Dcrit) measurements for cloud condensation nuclei arise from particle evaporation during experiments. Correcting for mass loss (up to 20%) using humidity-controlled tandem differential mobility analyzers (HTDMAs) aligns data across studies. Comparative modeling with adjusted water activity coefficients improves agreement between predicted and observed activation thresholds .
Q. What multi-omics approaches are most effective for optimizing this compound production in engineered microbial strains?
- Methodology : Integrate genome-scale metabolic modeling, comparative transcriptomics, and flux response analysis to identify overexpression targets (e.g., lysE for L-lysine export) and suppressor genes (e.g., NCgl2743). Couple this with CRISPR interference to balance precursor availability and reduce byproduct formation .
Q. How can fed-batch fermentation conditions be systematically optimized for high-yield this compound production?
- Methodology : Use response surface methodology (RSM) to test variables like dissolved oxygen levels, glucose feeding rates, and nitrogen source ratios. For C. glutamicum, maintaining a 0.3 vvm oxygen transfer rate and phased glucose supplementation achieves titers >100 g/L in 69 hours. Real-time metabolomics monitors pathway flux to prevent overflow metabolism .
Q. What strategies improve the validation of computational models predicting this compound’s solubility and phase behavior?
- Methodology : Compare density functional theory (DFT)-predicted water activity coefficients with experimental HTDMA data. Use sensitivity analysis to identify parameters (e.g., hygroscopicity, surface tension) that dominate model uncertainties, particularly at low supersaturations (<0.5%) .
Q. How can this compound transport mechanisms be engineered to enhance microbial secretion efficiency?
- Methodology : Screen for native transporters (e.g., ynfM in C. glutamicum) using proteomics and gene knockout libraries. Overexpression of ynfM increases export capacity by 30%, reducing intracellular toxicity. Validate via isotopic tracing and membrane potential assays .
Q. Methodological Standards
Q. What are the best practices for documenting this compound research to meet academic reproducibility standards?
- Guidelines :
- Experimental Section : Report strain genotypes, fermentation conditions (pH, temperature, agitation), and analytical methods (e.g., HPLC gradients, GC-MS ionization settings) in detail.
- Data Presentation : Use tables to summarize yields, titers, and metabolic fluxes. Avoid duplicating data in text and figures.
- Supplemental Materials : Include raw NMR spectra, RNA-seq datasets, and strain construction plasmids. Reference these in the main text using hyperlinks .
Properties
IUPAC Name |
pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4, Array | |
Record name | GLUTARIC ACID | |
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Record name | GLUTARIC ACID | |
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Related CAS |
13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt) | |
Record name | Glutaric acid | |
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DSSTOX Substance ID |
DTXSID2021654 | |
Record name | Glutaric acid | |
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Molecular Weight |
132.11 g/mol | |
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Physical Description |
Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |
Record name | GLUTARIC ACID | |
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Record name | GLUTARIC ACID | |
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Boiling Point |
576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg | |
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Record name | Glutaric acid | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9 | |
Record name | GLUTARIC ACID | |
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Density |
1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³ | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20436 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | GLUTARIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | GLUTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg] | |
Record name | GLUTARIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20436 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Glutaric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5433 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS | |
CAS No. |
110-94-1 | |
Record name | GLUTARIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20436 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Glutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutaric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLUTARIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H849F7N00B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GLUTARIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | GLUTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C | |
Record name | GLUTARIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20436 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Glutaric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLUTARIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | GLUTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.